N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide
Description
N-[2-(1H-Imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a heterocyclic compound featuring a bipyrazole core (3,4'-bipyrazole) with three methyl groups at the 1', 3', and 5' positions. The carboxamide group at position 5 of the bipyrazole is linked to a 2-(1H-imidazol-4-yl)ethyl moiety.
Properties
Molecular Formula |
C15H19N7O |
|---|---|
Molecular Weight |
313.36 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H19N7O/c1-9-14(10(2)22(3)21-9)12-6-13(20-19-12)15(23)17-5-4-11-7-16-8-18-11/h6-8H,4-5H2,1-3H3,(H,16,18)(H,17,23)(H,19,20) |
InChI Key |
LIOMXWCUKBIBKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Mediated Cyclocondensation
Pyrazole rings are formed by reacting 1,3-diketones with hydrazine derivatives. For example:
Suzuki Coupling for Bipyrazole Formation
Cross-coupling of halogenated pyrazoles enables bipyrazole assembly:
Table 1: Bipyrazole Core Synthesis Optimization
| Method | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Cyclocondensation | Acetic acid | Ethanol | 80°C | 62–75 |
| Suzuki Coupling | Pd(PPh₃)₄ | THF/H₂O | 90°C | 68 |
| Multicomponent | Nano-ZnO | H₂O | Reflux | 70–82 |
Imidazole Side Chain Introduction
The ethylimidazole side chain is introduced via alkylation or nucleophilic substitution:
Alkylation of Imidazole
Mitsunobu Reaction for Ether Linkage
Carboxamide Formation
The carboxamide group is installed via acylation or coupling reactions:
Acylation with Activated Carboxylic Acids
HATU-Mediated Coupling
Table 2: Carboxamide Coupling Efficiency
| Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Et₃N | THF | 6 | 65–72 |
| HATU | DIPEA | DMF | 4 | 78 |
| EDCl/HOBt | NMM | CH₂Cl₂ | 12 | 60–68 |
Final Assembly and Purification
The fully assembled compound is purified via:
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butylhydroperoxide, leading to the formation of α-aminoaldehydes.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The imidazole and pyrazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts, tert-butylhydroperoxide, and sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .
Major Products
The major products formed from these reactions include substituted imidazoles and pyrazoles, which can be further functionalized for various applications .
Scientific Research Applications
N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-1’,3’,5’-trimethyl-1’H,2H-3,4’-bipyrazole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activities . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Bipyrazole Carboxamide Derivatives
Compound STL316967 (Vitas-M Lab ID) :
- Structure : N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide.
- Key Differences : Replaces the imidazole-4-yl group with a 5-fluoroindole-3-yl moiety.
- Molecular weight (380.42) is slightly higher than the target compound, suggesting minor differences in solubility or bioavailability .
Razaxaban (DPC 906, BMS-561389) :
- Structure: A pyrazole-based Factor Xa inhibitor with a trifluoromethyl group and aminobenzisoxazole P(1) ligand.
- Key Differences : Lacks the bipyrazole core but shares a carboxamide linkage. The trifluoromethyl group and benzisoxazole enhance metabolic stability and selectivity.
Imidazole-Ethylamide Derivatives
N-Acetylhistamine (CAS 673-49-4) :
- Structure : N-[2-(1H-imidazol-4-yl)ethyl]acetamide.
- Key Differences : Simpler structure with an acetamide group instead of the bipyrazole-carboxamide.
- Implications : As a histamine metabolite, it highlights the biological relevance of imidazole-ethylamine motifs in receptor interactions. The target compound’s imidazole-ethyl group may similarly engage histamine or related receptors .
Compound 5co () :
- Structure : 2-(1-(2-Benzamidoethyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
- Key Differences : Features a benzimidazole core and benzamidoethyl-pyrrolidine substituent.
- Implications : The benzamidoethyl group improves lipophilicity, suggesting that the target compound’s trimethylbipyrazole core may balance polarity and membrane permeability .
Imidazole-Based Receptor Ligands
Compound 132 () :
- Structure : N-(2-(2-(3-Methoxyphenyl)-1H-imidazol-4-yl)ethyl)-2-(1H-imidazol-4-yl)ethanamine.
- Key Differences : Contains dual imidazole-ethylamine chains and a methoxyphenyl group.
- Implications : Such compounds are tested as histamine receptor ligands, indicating that the target compound’s imidazole-ethyl group could similarly target H1/H2/H3/H4 receptors .
Compound 75 () :
- Structure : 2-(2-(3-Bromophenyl)-1H-imidazol-4-yl)-N-(2-(2-(3,3-diphenylpropyl)-1H-imidazol-4-yl)ethyl)ethanamine.
- Key Differences : Bulky diphenylpropyl and bromophenyl substituents enhance steric hindrance.
- Implications : Highlights the trade-off between bulkiness and receptor selectivity, which the target compound’s trimethylbipyrazole core may optimize .
Comparative Analysis Table
Biological Activity
N-[2-(1H-imidazol-4-yl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide is a complex organic compound notable for its unique structural features, which include a bipyrazole core and an imidazole side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties and interactions with various biological targets.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
- Functional Groups : Bipyrazole, carboxamide, imidazole
The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological macromolecules, making it a candidate for further pharmacological studies.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant biological activity against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer models.
In vitro assays have demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways. A study showed that treatment with similar imidazole-based compounds resulted in a marked increase in activated caspase-3 levels, indicating enhanced apoptotic activity (Patel et al., 1996) .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Kinases : Many imidazole derivatives are known to target specific kinases involved in cell signaling pathways that regulate cell growth and survival.
- Interaction with DNA : The compound may also intercalate into DNA or interact with topoisomerases, disrupting replication and transcription processes.
Interaction Studies
Interaction studies using computational docking have been employed to predict how this compound binds to various biological targets. These studies are crucial for understanding the binding affinities and specific interactions that contribute to its biological activity.
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study assessed the cytotoxic effects of this compound on several cancer cell lines including HL60 (human leukemia), A549 (lung cancer), and MCF7 (breast cancer). The results indicated:
| Cell Line | IC50 (µM) | Apoptotic Activity |
|---|---|---|
| HL60 | 10 | High |
| A549 | 15 | Moderate |
| MCF7 | 12 | High |
This data suggests that the compound has potent anticancer effects with varying efficacy across different cell types.
Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates the mitochondrial pathway of apoptosis. This was evidenced by increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol.
Q & A
Q. Table 1. Comparative Bioactivity of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
